4-Cinnamamidobenzamide

Description

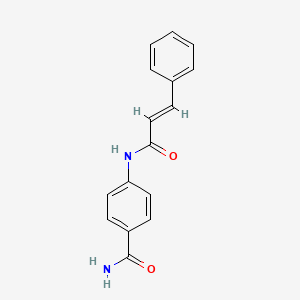

Structure

3D Structure

Properties

IUPAC Name |

4-[[(E)-3-phenylprop-2-enoyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c17-16(20)13-7-9-14(10-8-13)18-15(19)11-6-12-4-2-1-3-5-12/h1-11H,(H2,17,20)(H,18,19)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFUWQQPCZENFN-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for 4-Cinnamamidobenzamide

The primary and most established method for synthesizing cinnamamidobenzamide derivatives is through the acylation of an aminobenzamide with a cinnamoyl derivative. While the literature provides specific examples for isomers like 2-cinnamamidobenzamide, the same principles apply to the synthesis of this compound.

The general synthetic pathway involves the reaction of 4-aminobenzamide (B1265587) with cinnamoyl chloride. This reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. The process begins with the generation of the acid chloride from cinnamic acid, commonly by using thionyl chloride. nih.gov This is followed by the coupling reaction with the appropriate aminobenzamide.

General Synthetic Scheme:

Step 1: Formation of the Acid Chloride: Cinnamic acid is reacted with thionyl chloride (SOCl₂) to produce cinnamoyl chloride.

Step 2: Amide Coupling: The resulting cinnamoyl chloride is then reacted with 4-aminobenzamide in a solvent like pyridine, which also acts as a base, typically in an ice bath to control the reaction's exothermicity. nih.govnih.gov

This straightforward and efficient method allows for the reliable production of the this compound core structure, which can then be used as a starting point for further modifications.

Strategies for the Derivatization of the this compound Core

Derivatization of the this compound core is a key strategy for modulating its physicochemical properties and enhancing its biological activities. Research into related cinnamamide (B152044) structures provides a blueprint for potential modifications.

The design of analogues focuses on introducing a variety of substituents at different positions on the this compound skeleton. Based on studies of related compounds, key areas for modification include the benzamide (B126) ring, the cinnamoyl moiety, and the amide linker. nih.govresearchgate.net

Strategies for Analogue Design:

Substitution on the Benzamide Ring: Introducing substituents on the aromatic ring of the 4-aminobenzamide portion can significantly influence activity. For other isomers, substitutions at the 5-position have shown promising results, with moieties like halogens (e.g., iodine) or methoxy (B1213986) groups being common choices. nih.gov

Substitution on the Cinnamoyl Ring: The phenyl ring of the cinnamoyl group is another target for modification. Electron-donating or electron-withdrawing groups can be introduced to alter the electronic properties of the molecule.

Modification of the Linker: The vinyl group (-CH=CH-) in the cinnamoyl backbone can be altered. For instance, it can be replaced with an ethylene (B1197577) (-CH₂-CH₂-) or an ethynylene (-C≡C-) group to change the rigidity and conformation of the molecule. nih.gov

The synthesis of these analogues generally follows the established pathway, starting from appropriately substituted cinnamic acids or aminobenzamides. nih.gov

Table 1: Potential Analogues of this compound Based on Derivatization Strategies

| Modification Area | Type of Modification | Example Substituent/Group | Rationale |

| Benzamide Ring | Substitution | Iodine, Methyl, Methoxy | Modulate lipophilicity and electronic properties. nih.gov |

| Cinnamoyl Ring | Substitution | Fluoro, Bromo, Dioxole | Influence biological activity and metabolic stability. researchgate.net |

| Linker | Replacement of Vinylene | Ethylene, Ethynylene | Alter molecular geometry and flexibility. nih.govresearchgate.net |

| Amide Group | N-Alkylation | N-Methyl | Investigate the role of the amide proton in binding. johnshopkins.edu |

Structural modifications are purposefully designed to improve the biological profile of the lead compound. For cinnamamides, these changes are often aimed at increasing potency and selectivity for a specific biological target. Studies on 2-cinnamamidobenzamides have shown that these compounds can act as antitubulin agents, and modifications are geared towards improving this activity. nih.gov

Key findings from related series indicate that:

Halogenation: The introduction of an iodine atom at the 5-position of the benzamide ring has been shown to yield the best antiproliferative activity in some series of cinnamamidobenzamides. nih.gov

Methoxy Groups: The addition of methoxy groups, particularly a 4,5-dimethoxy substitution pattern on the benzamide moiety, can also lead to positive effects on biological activity. nih.gov

Hydrophobicity: Enhancing the hydrophobicity of molecules through the introduction of specific hydrophobic amino acids or by cyclization has been a successful strategy in other molecular classes to increase biological activity. researchgate.net This principle can be applied to the design of novel this compound derivatives.

These structure-activity relationships (SAR) provide a rational basis for the design of new this compound derivatives with potentially superior biological profiles.

Biotransformation Approaches in Cinnamamide Synthesis

Biotransformation offers an alternative, environmentally friendly approach to chemical synthesis. researchgate.net This method utilizes whole microbial cells or isolated enzymes as biocatalysts to perform specific chemical conversions. In the context of cinnamamides, biotransformation is primarily used to convert cinnamic acid into cinnamamide.

Several studies have demonstrated the feasibility of this approach:

Actinomycetes: A significant number of actinomycetes isolated from soil have been found to be capable of transforming cinnamic acid into cinnamamide. researchgate.net

Streptomyces halstedii : One particular strain, identified as Streptomyces halstedii, has shown remarkable efficiency, converting cinnamic acid to cinnamamide with a high molar conversion yield of 95%. researchgate.netgoogle.com

Enzymatic Basis: The key enzyme often involved in this bioconversion is Phenylalanine Ammonia-Lyase (PAL), which is known to be involved in the biosynthesis of secondary metabolites like cinnamamide in bacteria such as Streptomyces verticillatus. jmb.or.kr

This biocatalytic route is advantageous due to its high selectivity and operation under mild conditions (e.g., non-extreme pH and temperature), which minimizes the formation of toxic waste products. researchgate.net

Table 2: Biotransformation of Cinnamic Acid to Cinnamamide

| Microorganism/Enzyme | Substrate | Product | Reported Molar Yield | Reference |

| Streptomyces halstedii (GE 107678) | Cinnamic Acid | Cinnamamide | 95% | researchgate.netgoogle.com |

| Various Actinomycetes (22 strains) | Cinnamic Acid | Cinnamamide | - | researchgate.net |

| Streptomyces verticillatus (PAL enzyme) | Phenylalanine | Cinnamic Acid -> Cinnamamide | Biosynthetic pathway noted | jmb.or.kr |

Computational Chemistry and in Silico Drug Design of 4 Cinnamamidobenzamide Analogues

Molecular Docking Investigations of Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is crucial for understanding the structural basis of a ligand's activity and for screening large libraries of compounds to identify potential hits. researchgate.net

Molecular docking studies on analogues of 4-cinnamamidobenzamide, such as cinnamamides and cinnamaldehyde (B126680) derivatives, have been instrumental in elucidating their binding modes within the active sites of various protein targets. japsonline.comnih.gov These studies calculate the binding affinity, often expressed as binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. nih.gov

For instance, in a study targeting the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in fatty acid synthesis, various cinnamate-amine hybrids were investigated. japsonline.com The most potent inhibitor, cinnamamide (B152044) 1c, exhibited a binding energy of -4.13 kcal/mol. japsonline.com Its binding mode was described as an "extended conformation," stretching from the edge of the active site into a sub-binding pocket. japsonline.com Similarly, docking of cinnamaldehyde Schiff base analogues against the cyclooxygenase-2 (COX-2) enzyme, a target for anti-inflammatory drugs, identified compounds with binding energies ranging from -4.59 to -4.85 kcal/mol. nih.gov Another study on ferulic acid derivatives targeting the Epidermal Growth Factor Receptor (EGFR) found that a methylated analogue had the best binding free energy of -8.81 kcal/mol. fip.org

These analyses provide a static snapshot of the ligand-protein complex, revealing the spatial arrangement of the ligand within the binding pocket and forming the basis for understanding its inhibitory mechanism. nih.gov

Table 1: Examples of Molecular Docking Results for Cinnamamide Analogues

| Compound/Analogue Class | Protein Target | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|---|

| Cinnamamide 1c | InhA (M. tuberculosis) | 3FNG | -4.13 |

| Cinnamaldehyde Schiff bases | Cyclooxygenase-2 (COX-2) | 1CX2 | -4.59 to -4.85 |

| Nitrogen-heterocyclic analogues | Flavohemoglobin (flavoHB) | 3OZU | -6.3 to -10.4 |

This table is generated based on data from multiple research findings. japsonline.comnih.govfip.orgnih.gov

The stability of a ligand-protein complex is governed by a network of intermolecular forces. libretexts.orgmasterorganicchemistry.com These interactions, though individually weaker than covalent bonds, collectively determine the binding affinity. libretexts.org They include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions like pi-stacking and salt bridges. cambridgemedchemconsulting.comlibretexts.org

Docking studies on cinnamamide analogues have successfully identified the key amino acid residues responsible for anchoring these ligands in the active site.

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. libretexts.org In the study of nitrogen-heterocyclic analogues targeting flavoHB, compound 5 formed four hydrogen bonds with the residues Lys84, Gln207, Lys224, and Tyr235. nih.gov

Arene-Stacked Interactions: These non-covalent interactions occur between aromatic rings. In the same study, compound 3 engaged in arene-arene and arene-cation interactions with Phe43 and Val98. nih.gov

Hydrophobic and Alkyl Interactions: These interactions are crucial for the binding of nonpolar parts of a ligand. Docking of a ferulic acid derivative into EGFR revealed that a methyl substitution enhanced hydrophobic π-alkyl, π-π, and alkyl interactions with the receptor's amino acids. fip.org Similarly, cinnamaldehyde analogues were found to interact with Phe478, Ala493, and Ile498 in the COX-2 active site. nih.gov

The identification of these specific interactions is vital for structure-based drug design, as it guides chemists in modifying the ligand's structure to enhance binding affinity and selectivity. nih.gov

Table 2: Key Intermolecular Interactions for Cinnamamide Analogues with Protein Targets

| Analogue Class | Protein Target | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cinnamaldehyde Schiff bases | COX-2 | Phe478, Glu479, Lys492, Ala493, Asp497, Ile498 | Not specified |

| Nitrogen-heterocyclic analogues | FlavoHB | Phe43, Val98, Asn80, His392, Ile391 | Arene-arene, Arene-cation, Hydrogen bond |

| Ferulic acid derivative | EGFR | Not specified | Hydrophobic π-alkyl, π-π, Alkyl |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scielo.brsemanticscholar.org By establishing this relationship, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. arxiv.org

The development of a robust QSAR model is a multi-step process. scielo.br It begins with a dataset of compounds with known biological activities (e.g., IC50 values). mdpi.com These compounds are divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external data. nih.gov

Various statistical methods, such as multiple linear regression (MLR), can be used to generate the QSAR equation, which links the biological activity (the dependent variable) to calculated molecular descriptors (the independent variables). mdpi.com

A crucial aspect of QSAR modeling is rigorous validation to ensure the model is statistically significant and has good predictive ability. nih.gov Key statistical metrics include:

Coefficient of determination (R²): Measures how well the model fits the training set data. A value closer to 1 indicates a better fit. semanticscholar.org

Leave-one-out cross-validated correlation coefficient (q² or Q²_LOO): Assesses the internal robustness and predictive ability of the model. A q² value greater than 0.6 is generally considered good. semanticscholar.orgnih.gov

Predicted correlation coefficient (r²_pred or Q²_F): Evaluates the model's ability to predict the activity of the external test set compounds. Values greater than 0.7 are desirable. semanticscholar.orgnih.gov

For example, a QSAR study on tranylcypromine (B92988) derivatives as LSD1 inhibitors reported a CoMSIA model with a q² of 0.834, an r²_ncv (non-cross-validated correlation coefficient) of 0.956, and an r²_pred of 0.958, indicating a highly robust and predictive model. nih.gov

Table 3: Common Statistical Parameters for QSAR Model Validation

| Parameter | Description | Generally Accepted Value |

|---|---|---|

| R² | Coefficient of determination (Goodness of fit) | > 0.7 |

| q² (or Q²_LOO) | Cross-validated correlation coefficient (Internal predictivity) | > 0.6 |

| r²_pred (or Q²_F) | Predicted correlation coefficient for the external test set (External predictivity) | > 0.7 |

This table summarizes key validation metrics discussed in QSAR literature. semanticscholar.orgnih.govnih.gov

Molecular descriptors are numerical values that characterize specific properties of a molecule. researchgate.net The selection of appropriate descriptors is fundamental to building a successful QSAR model. These descriptors can be categorized based on the dimensionality of the molecular representation they are derived from. libretexts.orgfrontiersin.org

0D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts. libretexts.org

1D Descriptors: These are derived from lists of structural fragments within the molecule, including counts of functional groups, hydrogen bond donors/acceptors, and the number of rings. libretexts.org

2D Descriptors: These are calculated from the 2D structural graph of the molecule, excluding 3D conformational information. frontiersin.org They include topological indices (e.g., Wiener index, Balaban index), molecular connectivity indices (e.g., Chi indices), and physicochemical properties like LogP (lipophilicity). libretexts.orgrjpbr.com

3D Descriptors: These are derived from the 3D coordinates of the atoms in a molecule and are therefore conformation-dependent. frontiersin.org They encompass geometrical descriptors, steric parameters, and quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and total energy. rjpbr.com

Software like DRAGON and EDragon can calculate thousands of these descriptors, from which a statistically sound QSAR model is built by selecting the most relevant ones. rjpbr.comresearchgate.net A QSAR model for indomethacin (B1671933) derivatives, for instance, found that a combination of descriptors including the index of refraction (IOR) and an electrotopological state index (I1) was significant for modeling activity. rjpbr.com

This table provides a simplified overview of molecular descriptor types. libretexts.orgfrontiersin.orgrjpbr.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a valuable static picture of ligand binding, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com In drug design, MD simulations are applied to ligand-protein complexes to assess their stability and explore conformational changes that are not captured by docking. nih.govnih.gov

The simulation begins with the docked pose of the ligand-protein complex and solves Newton's equations of motion for the system, generating a trajectory of atomic positions and velocities over a specific time period (typically nanoseconds to microseconds). mdpi.com Analysis of this trajectory provides insights into the dynamic behavior of the complex. nih.gov

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A stable, low, and converging RMSD value suggests that the complex has reached equilibrium and the binding is stable. nih.gov

Radius of Gyration (Rg): This parameter describes the compactness of the protein structure. A stable Rg value indicates that the protein is not undergoing major unfolding or conformational changes upon ligand binding. nih.gov

Hydrogen Bond Analysis: Monitoring the presence and duration of specific hydrogen bonds between the ligand and protein throughout the simulation can confirm the stability of key interactions identified in docking. nih.gov

For example, MD simulations performed on a curcumin (B1669340) analogue bound to its target showed stable RMSD and Rg values, indicating a compact and stable protein-ligand system. nih.gov Such simulations provide a more realistic and dynamic understanding of the binding event, validating the docking results and offering deeper insights for lead optimization. frontiersin.orgnih.gov

This table outlines common analytical metrics used in MD simulation studies. nih.gov

Conformational Dynamics of Ligand-Target Complexes

The interaction between a ligand and its biological target is not a static event but a dynamic process involving continuous conformational adjustments from both molecules. Molecular Dynamics (MD) simulations are a powerful computational tool used to study these time-dependent motions. nih.govnih.gov By simulating the atomic movements of the ligand-target complex over time, MD provides a detailed view of the system's flexibility, stability, and the specific conformational states that are crucial for biological activity.

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand backbone atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is structurally stable. For instance, MD simulations of benzamide (B126) derivatives targeting PARP-1 have shown that stable complexes exhibit RMSD fluctuations between 1.2 and 2.7 Å. innovareacademics.in

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or parts of the ligand, highlighting regions of higher or lower flexibility. This can identify which parts of the protein are stabilized or destabilized upon ligand binding and which parts of the ligand itself are rigid or flexible within the binding site. In studies of phenyl benzamide derivatives, minimal RMSF fluctuations (0.5 to 0.9 Å) indicated strong and stable binding. innovareacademics.in

These dynamic analyses help to understand how the inherent flexibility of both the this compound analogue and its target protein contributes to the binding event, providing a more accurate picture than static docking models alone. mdpi.com

Binding Stability and Energetics

Quantifying the stability of the ligand-target interaction is fundamental to predicting a compound's potency. Computational methods provide estimates of binding affinity, most commonly expressed as binding energy (in kcal/mol). A lower, more negative binding energy typically indicates a more stable and higher-affinity interaction. scielo.br

Molecular docking is the primary method used to predict the preferred orientation of a ligand within a protein's binding site and to provide an initial estimate of binding strength, often as a "docking score". mdpi.com For example, docking studies of bis-cinnamamide derivatives as inhibitors of the APE/Ref-1 protein yielded docking scores ranging from -9.23 to -20.14, indicating varied but potent binding possibilities. mdpi.com

To refine these predictions, more computationally intensive methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) are employed. innovareacademics.in MM-GBSA calculates the binding free energy by considering various energy components, including van der Waals forces, electrostatic interactions, and solvation energies, offering a more accurate prediction of binding stability. Studies on phenyl benzamide derivatives targeting PARP-1 have used MM-GBSA to validate docking results and confirm the stability of the ligand-protein complex. innovareacademics.in

Below is an illustrative table of predicted binding energies for a series of hypothetical this compound analogues against a target kinase, demonstrating how modifications to the core structure could influence binding affinity.

Table 1: Illustrative Binding Energetics of Hypothetical this compound Analogues This table contains illustrative data for demonstration purposes.

| Compound ID | Modification | Docking Score (kcal/mol) | Predicted Binding Free Energy (ΔG_bind, MM-GBSA) (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| 4-CAB-01 | Unsubstituted (Parent) | -7.8 | -45.5 | MET793, LYS745 |

| 4-CAB-02 | 4'-Fluoro on Cinnamoyl | -8.5 | -52.1 | MET793, LYS745, ASP800 |

| 4-CAB-03 | 3'-Methoxy on Cinnamoyl | -8.1 | -48.9 | MET793, LEU844 |

| 4-CAB-04 | 4'-Trifluoromethyl on Cinnamoyl | -9.2 | -60.3 | MET793, LYS745, CYS797 |

| 4-CAB-05 | N-Methyl on Benzamide | -7.5 | -43.2 | MET793, LEU718 |

In Silico Pharmacokinetic (PK) and ADMET Prediction Methodologies

A compound's efficacy is determined not only by its binding affinity but also by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com In silico tools are invaluable for the early prediction of these properties, helping to identify candidates with favorable drug-like characteristics and filter out those likely to fail in later development stages. nih.gov Platforms like pkCSM and SwissADME use a compound's 2D structure to predict a wide range of pharmacokinetic and toxicity endpoints. researchgate.netacs.org

Prediction of Absorption and Distribution Profiles

Absorption and distribution govern how a drug reaches its target in the body. Key parameters predicted computationally include:

Water Solubility (LogS): Adequate solubility is crucial for absorption. Poorly soluble compounds often exhibit low bioavailability.

Caco-2 Permeability: This is an in vitro model for predicting human intestinal absorption. A higher permeability value suggests better absorption from the gut.

Blood-Brain Barrier (BBB) Permeability: For drugs targeting the central nervous system, the ability to cross the BBB is essential. For peripherally acting drugs, low BBB permeability is desired to avoid CNS side effects. nih.gov

P-glycoprotein (P-gp) Inhibition/Substrate: P-gp is an efflux pump that can remove drugs from cells, reducing their effective concentration. Predicting if a compound is a substrate or inhibitor of P-gp is important for understanding potential drug resistance and interactions.

Computational Assessment of Metabolic Fate and Excretion Pathways

Understanding how a drug is metabolized and cleared from the body is critical for determining its dosing regimen and potential for toxicity. In silico models can predict:

Cytochrome P450 (CYP) Inhibition: CYP enzymes are the primary family of enzymes responsible for drug metabolism. Inhibition of specific isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) can lead to drug-drug interactions.

Metabolic Stability: Predictions can indicate whether a compound is likely to be rapidly metabolized by the liver.

Toxicity: Various toxicity endpoints can be predicted, including AMES toxicity (mutagenicity), and organ-specific toxicity such as hepatotoxicity (liver damage).

The following table provides a sample in silico ADMET profile for the parent compound, this compound, as would be generated by predictive software.

Table 2: Illustrative In Silico ADMET Profile for this compound This table contains illustrative data for demonstration purposes based on typical outputs from predictive models like pkCSM or SwissADME.

| Property | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Absorption | Water Solubility (LogS) | -3.5 | Moderately soluble. |

| Caco-2 Permeability (log Papp) | 0.95 | High intestinal absorption predicted. | |

| Human Intestinal Absorption (%) | 92% | Well absorbed. | |

| Distribution | BBB Permeability (logBB) | -0.5 | Predicted to be a borderline BBB permeant. |

| P-glycoprotein Substrate | Yes | Potential for efflux from target cells. | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. | |

| CYP2C9 Inhibitor | No | Low risk of interaction with drugs metabolized by this enzyme. | |

| Excretion | Total Clearance (log ml/min/kg) | 0.25 | Moderate clearance rate predicted. |

| Toxicity | Hepatotoxicity | Yes | Potential risk of liver toxicity. |

Advanced Computational Methodologies

Beyond classical mechanics, quantum mechanical methods offer a deeper understanding of a molecule's electronic structure, which ultimately governs its reactivity and interactions.

Quantum Chemical Calculations in Structure-Property Relationships

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are used to compute a molecule's electronic properties. These properties are then correlated with biological activity in Quantitative Structure-Activity Relationship (QSAR) studies. asianpubs.org For cinnamamide derivatives, research has shown a correlation between electronic properties and antitumor activity. asianpubs.org

Key quantum chemical descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. These are crucial for understanding chemical reactivity and the formation of bonds with a biological target. asianpubs.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability. A smaller gap suggests the molecule is more reactive.

Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, identifying electron-rich and electron-poor sites. This can pinpoint specific atoms likely to engage in electrostatic or hydrogen-bonding interactions, such as the carbonyl oxygen or amide nitrogen in the this compound scaffold. asianpubs.org

Table 3: Illustrative Quantum Chemical Properties of this compound This table contains illustrative data for demonstration purposes, typically calculated using DFT methods (e.g., B3LYP/6-31G).*

| Quantum Chemical Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.2 eV | Relates to electron-donating capability. |

| Energy of LUMO | -1.8 eV | Relates to electron-accepting capability; can be correlated with activity. asianpubs.org |

| HOMO-LUMO Gap | 4.4 eV | Indicates high chemical stability. |

| Dipole Moment | 3.5 Debye | Indicates a polar nature, influencing solubility and binding. |

| Mulliken Charge on Carbonyl Oxygen | -0.55 e | Suggests a primary site for hydrogen bond acceptance. |

| Mulliken Charge on Amide Hydrogen | +0.30 e | Suggests a primary site for hydrogen bond donation. |

Chemoinformatics and Database Mining for Cinnamamide Analogues

The exploration of this compound and its analogues within the realm of computational chemistry and drug design leverages the power of chemoinformatics and extensive database mining. These in silico approaches are fundamental to modern drug discovery, enabling researchers to sift through vast chemical spaces, predict molecular properties, and identify promising candidates for further experimental validation. The process typically begins with searching large chemical databases for structurally similar compounds and then applying various computational tools to analyze their potential as therapeutic agents.

Major public and commercial chemical databases serve as the primary source for identifying cinnamamide and benzamide analogues. These repositories contain millions of chemical structures, along with associated data on their biological activities, physicochemical properties, and more. Key databases in this context include:

PubChem: A free and extensive database maintained by the National Institutes of Health (NIH), PubChem provides information on chemical substances, their structures, and biological activities. acs.orgmdpi.com It is a crucial resource for initial similarity searches to find analogues of this compound.

ChEMBL: Curated by the European Bioinformatics Institute (EBI), ChEMBL is a database of bioactive molecules with drug-like properties. nih.gov It is particularly useful for finding compounds with known biological activities, which can inform the design of new analogues.

ZINC: This database is specifically designed for virtual screening and contains a vast collection of commercially available compounds in ready-to-dock formats. researchgate.net Researchers can mine ZINC for cinnamamide analogues to test virtually against biological targets.

Other Specialized Databases: Resources like BindingDB and DrugBank offer more focused information on protein-ligand interactions and approved drugs, respectively, which can be valuable for understanding the potential targets of cinnamamide analogues. researchgate.net

Once a library of analogues is compiled from these databases, various chemoinformatic techniques are employed to analyze them. These methods include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of chemoinformatics, aiming to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For cinnamamide derivatives, 3D-QSAR models have been developed to understand the pharmacophore requirements for activities such as tubulin polymerization inhibition. researchgate.net These models help in designing new analogues with potentially enhanced potency.

Molecular docking is another critical tool, which predicts the preferred orientation of a ligand when bound to a target protein. This method is extensively used to screen virtual libraries of cinnamamide and benzamide analogues against various biological targets. For instance, docking studies have been performed on bis-cinnamamide derivatives to identify potential inhibitors of APE/Ref-1 for melanoma treatment. ias.ac.in Similarly, benzamide analogues have been docked into the colchicine (B1669291) binding site of tubulin to develop new anticancer agents. nih.gov The results of these studies are often presented in terms of binding energy or docking scores, which indicate the affinity of the ligand for the target.

ADMET profiling is essential for evaluating the drug-likeness of compounds. In silico tools are used to predict properties such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity. Studies on cinnamamide derivatives have utilized these tools to assess their pharmacokinetic profiles and identify candidates with favorable drug-like properties.

The following tables present a summary of chemoinformatic data for various cinnamamide and benzamide analogues, illustrating the types of findings generated through these computational approaches. It is important to note that this data is for analogues and not specifically for this compound, as specific chemoinformatic studies on this compound are not widely available in the public domain.

Table 1: Molecular Docking and Biological Activity of Cinnamamide Analogues

| Compound/Analogue | Target Protein | Docking Score (kcal/mol) | Biological Activity (IC50) | Reference |

| Compound 5j (5-phenyl-1H-pyrazol cinnamamide derivative) | Tubulin | - | 1.02 µM | researchgate.net |

| Compound 10 (cinnamamide derivative) | P-glycoprotein | -5.57 | - | |

| Toussaintine A | Adenosine receptor 2 (A2AR) | - | - | |

| Bis-cinnamoyl-1,12-dodecamethylenediamine (Compound 2) | APE/Ref-1 | -9.23 | - | ias.ac.in |

| Compound 11 (4-hydroxyphenyl derivative of Compound 2) | APE/Ref-1 | -16.31 | < 0.1 µM | ias.ac.in |

Table 2: In Silico ADMET Properties of Cinnamamide Derivatives

| Compound/Analogue | Human Intestinal Absorption (%) | Caco-2 Cell Permeability | Plasma Protein Binding (%) | CNS Side Effects | Reference |

| Cinnamoyl Cytidine Derivative 3 | Moderate | - | - | Absent | |

| Cinnamoyl Cytidine Derivative 4 | Moderate | - | - | Absent | |

| Cinnamoyl Cytidine Derivative 6 | Moderate | - | - | Absent | |

| N-(α-cyano substituted cinnamoyl) naphthyl hydrazone derivatives (C1-C20) | 88-97 | 0.4-28 | 84-100 | - |

Preclinical Biological Activity and Mechanistic Elucidation

In Vitro Cellular and Biochemical Investigations

The in vitro evaluation of 4-cinnamamidobenzamide analogues has provided initial insights into their biological effects at the cellular and molecular levels. These studies are crucial for understanding the compound's mechanism of action and for guiding further drug development.

Enzyme Inhibition and Modulation Assays

Derivatives of this compound have been investigated for their ability to inhibit histone deacetylase (HDAC), an enzyme often dysregulated in cancer. A study focusing on 2-substituted N-(2-aminophenyl)-4-cinnamamidobenzamides demonstrated their potential as HDAC inhibitors. Specifically, compounds 3b and 3e from this series exhibited significant inhibitory activity against HDAC. hbu.edu.cn The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these derivatives. hbu.edu.cn For comparison, the IC₅₀ value of a known HDAC inhibitor, chidamide, was also reported. hbu.edu.cn

Table 1: HDAC Inhibition Data for this compound Derivatives

| Compound | HDAC IC₅₀ (μmol/L) |

| Derivative 3b | 7.71 |

| Derivative 3e | 3.5 |

| Chidamide (Reference) | 2.7 |

Receptor Binding Studies and Selectivity Profiling

Currently, there is no publicly available information from research studies regarding the receptor binding profiles or selectivity of this compound.

Cell Line-Based Activity Assessments

The cytotoxic effects of this compound derivatives have been assessed against various human cancer cell lines to evaluate their anti-proliferative potential.

The aforementioned study on 2-substituted N-(2-aminophenyl)-4-cinnamamidobenzamides also evaluated their in vitro cytotoxicity against three human cancer cell lines: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). hbu.edu.cn The IC₅₀ values were determined using the MTT assay, a colorimetric assay for assessing cell metabolic activity. The results indicated that derivatives 3b and 3e possess notable anti-proliferative activity against these cell lines. hbu.edu.cn

Table 2: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines

| Compound | MCF-7 IC₅₀ (μmol/L) | HeLa IC₅₀ (μmol/L) | A549 IC₅₀ (μmol/L) |

| Derivative 3b | 6.5 | 6.0 | 5.6 |

| Derivative 3e | 3.9 | 3.1 | 2.9 |

There is currently no available scientific literature or data regarding the neuroprotective effects of this compound in neuronal cell models.

There is no scientific evidence available at present to support the antimicrobial efficacy of this compound against microbial cultures.

Preclinical In Vivo Efficacy and Pharmacodynamic Studies

In vivo studies are critical for evaluating the therapeutic potential of a compound in a living organism, providing insights into its efficacy and its effects on the body. This section reviews the available preclinical in vivo data for this compound.

Efficacy in Animal Models of Disease

The evaluation of a compound's effectiveness in validated animal models is a cornerstone of preclinical research, offering preliminary evidence of its potential to treat human diseases.

Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard method for assessing the anti-cancer potential of novel therapeutic agents. nih.govresearchgate.net These models allow for the observation of a compound's effect on tumor growth in a living system. plos.orgcrownbio.comtaconic.compreprints.org

Following a comprehensive review of scientific literature, no data regarding the anti-cancer efficacy of this compound in murine xenograft models were found. While related benzamide (B126) derivatives have been synthesized and tested for in vitro antiproliferative activity, these studies did not extend to in vivo animal models for this compound itself. nih.gov

Preclinical neurological models in animals are essential for investigating compounds that may protect against neuronal damage in conditions like stroke or neurodegenerative diseases. dovepress.comnih.govnih.govausmed.com These models aim to demonstrate a compound's ability to preserve neuronal structure and function. nih.govmdpi.com

An extensive search of published research yielded no studies on the neuroprotective outcomes of this compound in any preclinical neurological models.

Systemic infection models in animals are used to determine a compound's ability to combat pathogens throughout the body. These models are crucial for the development of new antibiotics and antimicrobial agents. nih.govirjournal.orgnih.gov

There is no available scientific literature detailing the antimicrobial effects of this compound in systemic infection models.

Animal models of inflammation are widely used to screen for and characterize the anti-inflammatory properties of new compounds. nih.govnih.govpharmacologyeducation.org These models can mimic acute or chronic inflammatory conditions, allowing for the assessment of a compound's ability to reduce inflammation. nih.gov

A thorough literature search did not identify any studies that have investigated the anti-inflammatory response to this compound in animal models.

Target Engagement and Pharmacodynamic Biomarker Analysis

Target engagement studies confirm that a drug interacts with its intended molecular target in a living organism, while pharmacodynamic biomarkers are used to measure the physiological effect of the drug. nih.govaltogenlabs.comwuxibiology.com This analysis is key to understanding a compound's mechanism of action and optimizing its therapeutic use. iitri.orgfrontiersin.org

No preclinical data on target engagement or pharmacodynamic biomarker analysis for this compound have been reported in the scientific literature.

Preclinical Pharmacokinetics

The study of how a compound is absorbed, distributed, metabolized, and excreted is fundamental to understanding its therapeutic potential. Preclinical pharmacokinetic analyses in animal models have provided a foundational understanding of this compound's journey through the body.

Absorption and Distribution in Animal Models

Research conducted in rat models indicates that this compound is rapidly absorbed following oral administration. After a single oral dose of 10 mg/kg, the compound reached its maximum plasma concentration (Cmax) of 134.4 ± 35.6 ng/mL in a very short time (Tmax) of 0.25 hours. This suggests efficient uptake from the gastrointestinal tract.

Once absorbed, this compound distributes into various tissues. The apparent volume of distribution (Vz/F) was determined to be 18.0 ± 4.1 L/kg, indicating extensive tissue distribution rather than confinement to the bloodstream.

Table 1: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, oral)

| Parameter | Value |

|---|---|

| Tmax (h) | 0.25 |

| Cmax (ng/mL) | 134.4 ± 35.6 |

| AUC (0-t) (ng·h/mL) | 271.7 ± 53.2 |

| Vz/F (L/kg) | 18.0 ± 4.1 |

| Cl/F (L/h/kg) | 6.3 ± 1.2 |

| t1/2 (h) | 2.0 ± 0.3 |

Data sourced from a study on the pharmacokinetics of a novel dual inhibitor.

Metabolic Fate and Excretion in Animal Models

The metabolic transformation of this compound has been explored in vitro using rat liver microsomes. These studies identified several metabolic pathways, including hydroxylation of the benzamide ring, reduction of the cinnamoyl double bond, and subsequent glucuronidation. These processes convert the parent compound into more water-soluble metabolites to facilitate their removal from the body.

Regarding excretion, the compound demonstrates a relatively rapid clearance from the system. In rats, the apparent clearance (Cl/F) was 6.3 ± 1.2 L/h/kg, with a corresponding elimination half-life (t1/2) of 2.0 ± 0.3 hours. This indicates that the compound is efficiently processed and eliminated.

Preclinical Safety Pharmacology Studies on Major Physiological Systems

Initial safety assessments have been conducted to evaluate the potential effects of this compound on critical physiological functions. A preliminary safety pharmacology evaluation did not reveal any acute toxicity or adverse effects on the central nervous system in mice at the doses tested. These early findings suggest a favorable safety profile for the compound in preclinical models, warranting further, more detailed investigation into its effects on cardiovascular and respiratory systems.

Mechanisms of Action at the Molecular and Cellular Level

The therapeutic potential of this compound is rooted in its ability to interact with specific molecular targets implicated in neurodegenerative diseases.

Cholinesterase Inhibition and Cholinergic System Modulation

This compound has been characterized as a dual inhibitor of cholinesterase enzymes. It exhibits potent inhibitory activity against both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). By inhibiting these enzymes, the compound can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key strategy in managing symptoms of Alzheimer's disease.

In vitro assays have quantified its inhibitory potency. The compound displayed an IC50 value of 0.51 ± 0.05 μM against hAChE and 0.98 ± 0.08 μM against hBChE, indicating a strong and relatively balanced inhibition of both enzymes.

Glycogen Synthase Kinase-3β (GSK-3β) Pathway Modulation

Beyond its role as a cholinesterase inhibitor, this compound also functions as a modulator of the Glycogen Synthase Kinase-3β (GSK-3β) pathway. GSK-3β is a crucial enzyme involved in a multitude of cellular processes, and its dysregulation, particularly its overactivity, is linked to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles—a pathological hallmark of Alzheimer's disease.

This compound has demonstrated the ability to inhibit GSK-3β activity with an IC50 value of 1.12 ± 0.12 μM. This action suggests a disease-modifying potential by directly targeting an underlying pathological mechanism of neurodegeneration.

Table 2: In Vitro Inhibitory Activity of this compound

| Molecular Target | IC50 Value (μM) |

|---|---|

| Human Acetylcholinesterase (hAChE) | 0.51 ± 0.05 |

| Human Butyrylcholinesterase (hBChE) | 0.98 ± 0.08 |

| Glycogen Synthase Kinase-3β (GSK-3β) | 1.12 ± 0.12 |

Data sourced from a study on the design and synthesis of multi-target-directed ligands.

Anti-Amyloid Aggregation Mechanisms

The investigation into the anti-amyloid aggregation properties of this compound is an emerging area of research. While direct studies on this compound are limited, the broader class of cinnamoyl derivatives has shown potential in mitigating the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. Natural compounds containing cinnamoyl moieties are known to interact with amyloid species, including oligomers and fibrils, potentially inducing conformational changes that lead to the formation of non-toxic aggregates. hilarispublisher.com

Research into related structures, such as chromone (B188151) and donepezil (B133215) hybrids featuring an amide linker, has revealed inhibitory activity against Aβ aggregation. nih.gov These findings suggest that the cinnamamide (B152044) scaffold could serve as a basis for the design of novel amyloid aggregation inhibitors. The structural characteristics of such compounds, including planar aromatic rings and hydrogen bond donors and acceptors, are considered important for their interaction with Aβ peptides. hilarispublisher.com However, specific studies confirming the direct binding and inhibitory mechanism of this compound on amyloid fibril formation are yet to be extensively reported.

Antimicrobial Mechanisms

Recent studies have highlighted the antimicrobial potential of synthetic cinnamides, a class of compounds to which this compound belongs. These compounds have demonstrated activity against both pathogenic fungi and bacteria. nih.govresearchgate.net

The antifungal activity of certain cinnamides has been linked to their interaction with the fungal cell membrane and cell wall. Ergosterol (B1671047) is a vital component of the fungal cell membrane, and its disruption can lead to cell death. nih.gov Studies on synthetic cinnamides have shown that these compounds can directly interact with ergosterol, leading to increased membrane permeability and loss of cellular integrity. nih.govresearchgate.net This mechanism is analogous to that of some established antifungal drugs.

Furthermore, these compounds have been observed to interfere with the fungal cell wall, a structure crucial for maintaining cell shape and protecting against osmotic stress. nih.gov The dual action on both the cell membrane and cell wall suggests a multifaceted antifungal mechanism for this class of compounds.

Table 1: Antifungal Activity and Mechanism of Action of Synthetic Cinnamides

| Compound | Target Organism | MIC (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Cinnamide Derivative 4 | Candida spp. | 672.83 | Interaction with ergosterol and cell wall | nih.govresearchgate.net |

| Cinnamide Derivative 6 | Candida spp. | 626.62 | Interaction with ergosterol and cell wall | nih.govresearchgate.net |

In addition to their antifungal properties, cinnamamides have shown promise as antibacterial agents. The mechanism of action against bacteria is thought to involve the inhibition of essential enzymes. Molecular docking simulations have suggested that cinnamides may target specific bacterial enzymes crucial for survival. nih.gov

For instance, in Staphylococcus aureus, the enzyme β-ketoacyl-ACP synthase III (saFABH), which is involved in fatty acid biosynthesis, has been identified as a potential target for some cinnamamide derivatives. nih.gov In fungi like Candida albicans, histone deacetylases such as caHOS2 and caRPD3 have been predicted as likely targets. nih.govresearchgate.net Inhibition of these enzymes would disrupt critical cellular processes, leading to bacterial or fungal cell death. The broad-spectrum potential of cinnamamides highlights their importance as a scaffold for developing new antimicrobial drugs. hilarispublisher.com

Table 2: Predicted Bacterial Enzyme Inhibition by Cinnamide Derivatives

| Compound | Target Organism | Predicted Enzyme Target | Biological Pathway | Reference |

|---|---|---|---|---|

| Cinnamide Derivative 18 | S. aureus | saFABH | Fatty Acid Biosynthesis | nih.gov |

| Cinnamide Derivative 6 | C. albicans | caHOS2, caRPD3 | Histone Deacetylation | nih.govresearchgate.net |

Anti-inflammatory Pathway Modulation

The anti-inflammatory properties of cinnamamide derivatives are an area of active investigation. While direct evidence for this compound is not extensively documented, related compounds have shown the ability to modulate inflammatory pathways. For example, 3-cinnamoyltribuloside, a compound sharing the cinnamoyl scaffold, has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-activated macrophage cells. nih.gov This effect is partly attributed to the modulation of the cholinergic anti-inflammatory pathway. nih.gov

The general anti-inflammatory potential of compounds containing the cinnamoyl group is recognized, often linked to their antioxidant properties and their ability to interfere with key signaling molecules in the inflammatory cascade. nih.govmdpi.com However, specific studies detailing the precise mechanisms by which this compound modulates inflammatory pathways are needed to fully elucidate its potential in this area.

Modulation of Efflux Pumps and Drug Target Alterations

The ability of bacteria to extrude antibiotics via efflux pumps is a major mechanism of drug resistance. nih.gov Small molecules that can inhibit these pumps, known as efflux pump inhibitors (EPIs), are of great interest as they can potentially restore the efficacy of existing antibiotics. nih.gov

While there is a wealth of research on various classes of EPIs, including peptidomimetics, quinoline (B57606) derivatives, and arylpiperidines, specific studies on this compound as an efflux pump modulator are scarce. nih.gov The potential for cinnamamide derivatives to act as EPIs is an area that warrants further investigation, given the structural diversity and biological activity of this class of compounds. Alterations in drug targets, another mechanism of resistance, can also be potentially overcome by novel therapeutic agents. mdpi.com The development of compounds that can circumvent these resistance mechanisms is a critical goal in antimicrobial drug discovery.

Structure Activity Relationship Sar and Lead Optimization

The journey from a promising hit to a viable drug candidate is paved with the intricate understanding of its Structure-Activity Relationship (SAR). For 4-Cinnamamidobenzamide, this involves dissecting its molecular architecture to identify the key features that govern its biological activity.

Identification of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. For cinnamoyl-containing compounds, particularly those targeting HDACs, a well-defined pharmacophore model has been established. researchgate.netnih.govchimia.ch This model typically consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group. chimia.ch

In the context of this compound and its derivatives, these features can be mapped as follows:

Cap Group: The cinnamoyl moiety, with its aromatic phenyl ring, often serves as the "cap." This part of the molecule interacts with the surface of the target protein, often making hydrophobic and aromatic stacking interactions. nih.gov

Linker: The amide bond and the benzamide (B126) ring constitute the linker region. The length and rigidity of this linker are crucial for correctly positioning the other pharmacophoric elements within the binding site. nih.gov The double bond in the cinnamoyl group also contributes to the linker's conformational rigidity. nih.gov

Zinc-Binding Group (ZBG): While this compound itself does not possess a classical ZBG like a hydroxamic acid, the amide functionality can participate in hydrogen bonding interactions within the active site. In many of its more potent derivatives, a ZBG is explicitly introduced. For instance, in N-(2-aminophenyl)-4-cinnamamidobenzamide, the 2-amino group on the terminal phenyl ring can act as a hydrogen bond donor, enhancing its interaction with the target. nih.gov

The general pharmacophore for HDAC inhibitors often includes a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic feature, and an aromatic ring. semanticscholar.orgd-nb.infonih.govdergipark.org.tr These features are all present within the this compound scaffold, providing a solid foundation for its biological activity.

| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Interactions |

| Aromatic/Hydrophobic Cap | Cinnamoyl phenyl ring | π-π stacking, hydrophobic interactions |

| Linker | Amide bond, benzamide ring, vinyl group | Hydrogen bonding, maintains optimal distance and geometry |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the amide groups | Hydrogen bonding with receptor amino acids |

| Hydrogen Bond Donor | Amide N-H protons | Hydrogen bonding with receptor amino acids |

Rational Design of Analogues for Enhanced Activity

Armed with the knowledge of key pharmacophoric features, medicinal chemists can rationally design analogues of this compound to enhance its potency and selectivity. This process often involves systematic modifications of the lead compound. acs.orgnih.govnih.govresearchgate.net

One key strategy involves the introduction of substituents on the aromatic rings. For example, studies on related benzamide derivatives have shown that substitutions at the ortho- or para-positions of the terminal phenyl ring can significantly increase potency. scirp.org The addition of a nitro group at the para-position, for instance, has been shown to dramatically boost the inhibitory activity of certain benzamide-based compounds. scirp.org

Another approach is to modify the linker region. The distance between the two aromatic rings is a critical determinant of activity. preprints.org Altering this distance, for example by introducing different linker moieties, can be explored to optimize the fit within the target's binding pocket.

Furthermore, the introduction of a potent ZBG is a common and effective strategy in the design of HDAC inhibitors. researchgate.netnih.govchimia.ch Replacing the terminal benzamide with a group known to chelate the zinc ion in the HDAC active site, such as a hydroxamic acid, would be a rational step towards creating more potent inhibitors based on the this compound scaffold.

Scaffold Hopping Strategies for Novel Chemical Entities

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework of a compound with a different, often isosteric, scaffold while retaining the key pharmacophoric features. nih.govscirp.orgnih.govresearchgate.net This can lead to the discovery of novel chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

Heterocycle Replacements

One common scaffold hopping approach is the replacement of a carbocyclic ring with a heterocycle. In the case of this compound, either the phenyl ring of the cinnamoyl group or the benzamide ring could be replaced with various heterocyclic systems. For instance, replacing the benzamide moiety with a thienopyrimidine has been shown to yield potent HDAC inhibitors. ekb.egekb.eg Other heterocycles like quinoline (B57606), quinazoline, or even simpler five-membered rings could be explored to probe different interaction landscapes within the target protein. ekb.egekb.eg

Ring Opening and Closure Modifications

Modifying the ring systems through opening or closure can also lead to novel scaffolds. For example, the benzamide ring could be opened to create a more flexible acyclic linker. Conversely, parts of the molecule could be constrained into new ring systems to reduce conformational flexibility and potentially increase binding affinity.

Lead Optimization Approaches

Lead optimization is the iterative process of refining the structure of a promising lead compound to improve its drug-like properties. acs.orgresearchgate.netacs.org This goes beyond just enhancing potency and includes optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as reducing potential toxicity.

For derivatives of this compound, several lead optimization strategies can be envisioned:

Improving Aqueous Solubility: Poor water solubility can be a significant hurdle for drug development. acs.orgresearchgate.net Introducing polar functional groups, such as hydroxyl or amino groups, onto the scaffold can improve solubility. For example, replacing methoxy (B1213986) groups with hydroxyalkyl groups on the phenyl ring has been shown to increase the aqueous solubility of cinnamamide (B152044) derivatives. acs.org

Enhancing Metabolic Stability: The metabolic stability of a compound determines its half-life in the body. scirp.org Modifications can be made to block sites of metabolic attack. For instance, if a particular position on an aromatic ring is prone to hydroxylation by cytochrome P450 enzymes, introducing a substituent like a fluorine atom at that position can prevent this metabolic pathway.

Modulating Selectivity: Often, a compound will interact with multiple targets. Lead optimization can aim to increase selectivity for the desired target to minimize off-target effects. This can be achieved by fine-tuning the structure to better fit the unique features of the target's binding site. For example, in the case of HDAC inhibitors, modifications to the cap group and linker can influence selectivity between different HDAC isoforms. nih.govresearchgate.net

The following table summarizes some potential lead optimization strategies for this compound and its analogues:

| Optimization Goal | Strategy | Example Modification |

| Increase Potency | Introduce potent Zinc-Binding Group (ZBG) | Replace terminal amide with hydroxamic acid |

| Substitute on aromatic rings | Add electron-withdrawing groups to the cinnamoyl ring | |

| Improve Solubility | Introduce polar functional groups | Add hydroxyl or amino groups to the scaffold |

| Enhance Metabolic Stability | Block metabolic hotspots | Introduce fluorine atoms at susceptible positions |

| Increase Selectivity | Modify the cap group and linker | Vary the length and composition of the linker to exploit differences in HDAC isoform binding pockets |

Iterative Chemical Modifications and Analog Synthesis

The core principle of lead optimization is the iterative cycle of designing, synthesizing, and testing new analogs to build a comprehensive understanding of the structure-activity relationship (SAR). For a molecule like this compound, this process involves systematically altering different parts of the structure to probe their influence on biological activity.

The synthesis of such analogs typically involves the coupling of a substituted cinnamic acid derivative with an appropriately substituted aminobenzamide. This amide bond formation is a robust and versatile reaction, allowing for a wide diversity of analogs to be generated. Key areas for modification on the this compound scaffold include:

The Cinnamoyl Moiety: Substitutions on the phenyl ring of the cinnamoyl group can significantly impact activity. Introducing electron-donating or electron-withdrawing groups, as well as varying their position (ortho, meta, para), can influence the electronic properties and steric profile of the molecule, affecting its interaction with the target protein.

The Benzamide Moiety: The substitution pattern on the benzamide ring is another critical area for exploration. For instance, in the related 2-aminobenzamide (B116534) series, modifications at the 4- and 5-positions of the benzamide ring have been shown to influence antiproliferative activity. For example, substitutions in the 4-position of the benzamido moiety were found to reduce K562 cell growth. nih.gov

The Amide Linker: While less common, modifications to the amide linker itself, such as N-methylation or replacement with bioisosteres, can alter the compound's conformational flexibility and hydrogen bonding capacity.

A study on β-carboline tethered cinnamoyl 2-aminobenzamides as histone deacetylase (HDAC) inhibitors provides a concrete example of this iterative process. Researchers synthesized a series of conjugates and evaluated their HDAC inhibitory activity. nih.gov This work highlights how systematic modifications can lead to compounds with significant potency. For instance, compound 7h from this series demonstrated noteworthy potency against the HCT-15 cell line with an IC₅₀ value of 0.70 µM, which was superior to the standard drug Entinostat. nih.gov

Similarly, lead optimization studies on cinnamic amide EP2 antagonists aimed to improve selectivity and aqueous solubility. acs.org The initial lead compound, 5d , had moderate selectivity and low solubility. acs.org Through iterative synthesis, new compounds were developed that showed significantly improved properties, demonstrating the power of this approach. acs.org

| Compound | Target/Activity | Key Findings | Reference |

| 7h (β-carboline-cinnamide conjugate) | HDAC inhibitor | IC₅₀ of 0.70 µM against HCT-15 cell line. nih.gov | nih.gov |

| 5d (Cinnamic amide EP2 antagonist) | EP2 antagonist | Moderate selectivity and poor aqueous solubility. acs.org | acs.org |

| 26c (Ethyl 5-(4-cinnamamidobenzamido)-1-phenyl-1H-pyrazole-4-carboxylate) | Antiproliferative | Showed the best activity against human lung carcinoma H292 cells in a preliminary screen. researchgate.net | researchgate.net |

Computational Approaches in Lead Optimization (e.g., AI/ML)

In recent years, computational methods, including artificial intelligence (AI) and machine learning (ML), have become indispensable tools in accelerating the lead optimization process. acs.orgmdpi.com These approaches can predict the properties of virtual compounds, helping to prioritize the synthesis of those with the highest probability of success.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For analogs of this compound, docking studies can provide insights into how different substitutions influence the binding affinity and selectivity. For example, molecular docking analysis of the potent HDAC inhibitor 7h revealed prominent binding within the active pocket of HDAC2, helping to explain its activity. nih.govresearchgate.net Docking studies have also been used to guide the design of new benzamide derivatives as inhibitors of influenza A nucleoprotein and to understand the binding of benzamide-chalcone hybrids to c-Met kinase. scirp.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. frontiersin.org By building a QSAR model for a set of this compound analogs, researchers can predict the activity of unsynthesized compounds, thereby guiding further synthetic efforts.

Artificial Intelligence and Machine Learning: AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify complex patterns that may not be apparent to human researchers. acs.orgfrontiersin.org These models can be trained to predict a wide range of properties, including potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. For instance, AI can be used for the de novo design of drug molecules with optimized properties, potentially generating novel cinnamamide or benzamide derivatives with enhanced therapeutic potential. acs.org

| Computational Method | Application Example | Insights Gained | Reference |

| Molecular Docking | β-Carboline tethered cinnamoyl 2-aminobenzamides | Predicted binding mode of compound 7h in the active site of HDAC2. nih.govresearchgate.net | nih.govresearchgate.net |

| Molecular Docking | Benzamide-chalcone hybrids | Elucidated binding interactions with c-Met kinase and COX-2. nih.gov | nih.gov |

| AI/ML | General Drug Discovery | De novo design of molecules, QSAR analysis, prediction of ADMET properties. acs.orgfrontiersin.org | acs.orgfrontiersin.org |

Multi-parameter Optimization (MPO) in Drug Design

The success of a drug candidate depends not on a single property but on a delicate balance of multiple parameters, including potency, selectivity, solubility, metabolic stability, and low toxicity. researchgate.net Multi-parameter optimization (MPO) is a holistic approach that aims to simultaneously optimize these diverse and often conflicting properties.

Instead of focusing solely on improving potency, MPO strategies use scoring functions or desirability indices to evaluate compounds based on a composite of several key attributes. This approach helps to avoid "single-parameter" optimization pitfalls, where improving one property (e.g., potency) comes at the expense of another (e.g., increased toxicity or poor solubility).

In the context of this compound analogs, an MPO approach would involve:

Defining a Desired Profile: Establishing target values or ranges for key parameters such as target potency (e.g., IC₅₀ < 100 nM), selectivity against related targets (>100-fold), aqueous solubility (>50 µM), and metabolic stability (e.g., half-life in liver microsomes > 30 min).

Guiding Synthesis and Selection: Using the MPO score to rank virtual or newly synthesized analogs, prioritizing those with the most balanced profile for further development.

The lead optimization of cinnamic amide EP2 antagonists exemplifies the need for MPO. The initial lead had good potency but lacked selectivity and solubility. acs.org A successful optimization campaign required the simultaneous improvement of all these parameters to identify a viable drug candidate.

The integration of MPO with AI/ML is a particularly powerful strategy. AI models can predict a wide range of ADMET properties for virtual compounds, which can then be fed into an MPO framework to identify the most promising candidates for synthesis, thereby significantly streamlining the drug discovery process. researchgate.net

Future Perspectives and Research Directions

Exploring Novel Therapeutic Indications for Cinnamamide (B152044) Analogues

The cinnamamide scaffold is a versatile structure that allows for numerous substitutions, enabling the modification and optimization of pharmacological activity. nih.gov This versatility has led to the identification of cinnamamide derivatives with a wide range of biological activities, suggesting that further exploration could yield treatments for various diseases.

Central and Peripheral Nervous System Disorders: Cinnamamide derivatives have already demonstrated potential in animal models for a variety of nervous system disorders, including anticonvulsant, antidepressant, neuroprotective, analgesic, and anti-inflammatory effects. nih.gov Future research will likely focus on synthesizing and screening new analogues to identify candidates with enhanced potency and specificity for targets within the nervous system, such as GABAA receptors, NMDA receptors, and various ion channels. nih.gov The development of novel neuroprotective agents based on the cinnamamide structure is a particularly promising area, with studies aiming to create compounds with higher potency and lower toxicity for conditions like stroke. researchgate.net

Oncology: Recent studies have highlighted the potential of cinnamamide derivatives as anticancer agents. For instance, bis-cinnamamide derivatives have been identified as inhibitors of APE/Ref-1, a key protein in cancer cell survival, showing particular promise for treating human melanoma. mdpi.com One analogue, a 4-hydroxyphenyl derivative, exhibited potent anti-melanoma activity with an IC50 of less than 0.1 μM. mdpi.com Further research into the antiproliferative activity of 2-cinnamamidobenzamides against various cancer cell lines, including leukemia, breast, and colon cancer, is warranted. nih.gov

Inflammatory and Other Disorders: The anti-inflammatory properties of cinnamamides are well-documented. ashdin.comashdin.com Future work could involve synthesizing novel derivatives, such as those containing substituted 2-aminothiophenes, to develop more potent anti-inflammatory and antioxidant agents. ashdin.comashdin.com Beyond inflammation, the cinnamamide scaffold is a template for designing drugs for other conditions, with some marketed drugs like Tranilast used for bronchial asthma and allergic rhinitis. ashdin.comashdin.com

Advanced Preclinical Model Development (e.g., Organ-on-a-chip, Organoids)

A significant challenge in drug development is the discrepancy between results from traditional preclinical models (2D cell cultures and animal models) and human clinical trials. nih.govnih.gov Advanced in vitro models, such as organoids and organs-on-chips, offer a promising way to bridge this gap by more accurately recapitulating human physiology.

Organoids are 3D multicellular tissue constructs derived from stem cells that mimic the structure and function of real organs. mdpi.com Organs-on-chips are microfluidic devices that simulate the physiological environment of organs, including mechanical cues and fluid flow. mdpi.comnih.gov The integration of these two technologies, known as organoids-on-chips, creates highly biomimetic human organ models. nih.gov

For cinnamamide research, these models could be transformative:

Efficacy and Toxicity Screening: Liver organoids-on-a-chip could be used to assess the metabolism and potential hepatotoxicity of new cinnamamide analogues with greater accuracy than animal models. nih.gov

Disease Modeling: Brain organoids could be used to model neurodegenerative diseases, providing a more relevant platform to test the neuroprotective effects of cinnamamide derivatives. manchester.ac.uk

Personalized Medicine: Organoids can be generated from patient-derived stem cells, opening the door to testing the efficacy of a cinnamamide-based drug on a specific individual's "disease-in-a-dish" before clinical administration. manchester.ac.uk

By providing more predictive data on human responses early in the drug discovery process, these advanced models can help de-risk cinnamamide drug candidates and improve the success rate of clinical translation. manchester.ac.uk

Integration of Artificial Intelligence and Machine Learning in Cinnamamide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines, reducing costs, and improving the success rate of drug development. bpasjournals.com These computational tools can be applied at multiple stages of cinnamamide research.

De Novo Drug Design: AI algorithms can design novel cinnamamide analogues with desired pharmacological properties. crimsonpublishers.com By learning from vast datasets of chemical structures and their biological activities, ML models can generate new molecules optimized for potency against a specific target while minimizing predicted toxicity. nih.govnih.gov

Virtual Screening and Hit Identification: AI can screen millions of virtual compounds to identify those most likely to bind to a therapeutic target. crimsonpublishers.com This significantly speeds up the initial phase of drug discovery compared to traditional high-throughput screening. For example, convolutional neural networks (CNNs) can analyze the 3D structure of target proteins to predict binding affinities for novel cinnamamide derivatives. crimsonpublishers.comnih.gov

Predictive Modeling: ML algorithms can predict the physicochemical and pharmacokinetic properties (e.g., solubility, bioavailability, toxicity) of new cinnamamide compounds. nih.gov This allows researchers to prioritize the synthesis of compounds with a higher probability of success, saving time and resources. nih.gov

Translational Research Gaps and Challenges in Early Drug Development

The transition from a promising compound in the laboratory to an approved clinical therapy is fraught with challenges, a phenomenon often described as the "translational gap" or "valley of death". nih.govverisimlife.com For cinnamamide-based therapeutics, several key hurdles must be overcome.

Preclinical Model Predictability: A primary challenge is the poor correlation between preclinical models and human outcomes. nih.govcatsci.com As discussed, many human diseases are not accurately recapitulated in animal models, leading to failures in clinical trials despite promising in vivo data. catsci.com The adoption of more human-relevant models like organoids is crucial to bridge this gap. catsci.com

Biomarker Development: The lack of reliable biomarkers is a major obstacle, particularly for indications like Chagas disease or for assessing the efficacy of neuroprotective agents. dndi.org Biomarkers are needed to monitor treatment efficacy and patient response in clinical trials, and their absence can hinder the development of new drugs.

Manufacturing and Formulation: Scaling up the synthesis of a lead cinnamamide compound from laboratory to industrial scale presents significant chemical and engineering challenges. biopharminternational.com Developing a stable, effective, and cost-efficient manufacturing process is critical. biopharminternational.com Furthermore, many drug candidates, particularly hydrophobic ones, require complex formulations to ensure adequate bioavailability, which can be a persistent bottleneck. biopharminternational.comnih.gov

Regulatory Hurdles: Navigating the regulatory landscape is a complex process. nih.gov For novel therapeutics, clear regulatory standards may not yet exist, requiring extensive dialogue with agencies like the FDA and EMA to ensure all safety and efficacy requirements are met. nih.gov

Addressing these translational challenges requires an interdisciplinary approach, combining expertise in biology, chemistry, pharmacology, and medicine to ensure that promising cinnamamide derivatives have the best possible chance of becoming successful therapies. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-Cinnamamidobenzamide, and how do reaction conditions influence product purity and yield?

- Methodological Answer : The synthesis typically involves coupling cinnamic acid derivatives with benzamide precursors via amidation. Key factors include:

- Catalyst selection : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to minimize side reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature control : Elevated temperatures (60–80°C) improve reaction rates but may degrade heat-sensitive groups.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Monitor purity using HPLC (>98% by area normalization) .